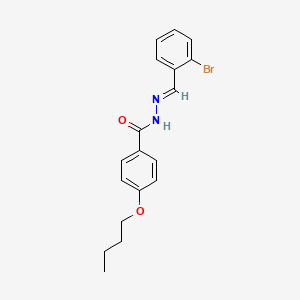![molecular formula C14H22N2O2 B3861671 N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide, also known as modafinil, is a wakefulness-promoting agent that is widely used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has gained popularity as a cognitive enhancer due to its ability to improve alertness, attention, and memory. The purpose of
Wirkmechanismus
The exact mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also affects the activity of certain brain regions involved in wakefulness and attention.
Biochemical and Physiological Effects:
Modafinil has been shown to improve cognitive performance in healthy individuals as well as those with sleep disorders. It has been found to enhance alertness, attention, and memory. Modafinil has also been shown to improve mood and reduce fatigue. The effects of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide on the brain and body are complex and not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages and limitations for use in lab experiments. Its ability to improve cognitive performance makes it a useful tool for studying the neural mechanisms underlying cognition. However, N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide can also have side effects such as headache, nausea, and insomnia. It is important to carefully consider the dose and timing of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide administration to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of addiction and substance abuse. Further research is needed to fully understand the effects of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide on the brain and body and to develop new therapeutic applications for this compound.
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity as a cognitive enhancer. It is used to treat sleep disorders and has potential therapeutic applications in the treatment of cognitive impairment, addiction, and substance abuse. Modafinil has several advantages and limitations for use in lab experiments, and further research is needed to fully understand its effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its therapeutic and cognitive enhancing effects. It is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and fatigue associated with multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16(2)10-4-9-15-14(17)11-12-5-7-13(18-3)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUVEEYXIFGLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)benzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3861588.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3861605.png)

![4-tert-butyl-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3861614.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861624.png)
![(3-fluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861630.png)
![ethyl 2-(4-acetylbenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861650.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3861653.png)
![4-bromobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3861655.png)
![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3861661.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)